molecular formula C11H9ClN2O3 B1213260 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid CAS No. 55983-75-0

1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid

Cat. No. B1213260
CAS RN: 55983-75-0
M. Wt: 252.65 g/mol
InChI Key: DVXXJWZOTJPMPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid and related compounds, often involves regiospecific reactions. These synthesis processes can be complex, requiring precise conditions to achieve the desired product. For instance, studies have reported the synthesis of closely related compounds through regiospecific cyclocondensation reactions, highlighting the critical role of specific functional groups and structural configurations in achieving the desired pyrazole derivatives (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using spectroscopic techniques and crystallographic analysis. These methods provide insights into the compound's conformation, intermolecular interactions, and crystal packing. For example, crystallographic studies of similar compounds have revealed the presence of hydrogen-bonded dimers and the importance of weak C-H...A interactions in the crystal structure, which are instrumental in understanding the compound's molecular geometry and stability (Alaşalvar et al., 2014).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, which can modify their chemical structure and properties. These reactions include cyclocondensation, regioselective synthesis, and reactions with different reagents to introduce new functional groups. Such chemical modifications are crucial for exploring the compound's potential applications and understanding its reactivity (Machado et al., 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting point, solubility, and crystalline structure, are significant for their practical applications. These properties are often influenced by the compound's molecular structure and intermolecular interactions. Research on similar compounds has focused on their crystalline structure, which is crucial for determining the compound's physical characteristics and stability (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Biological Activities

Pyrazole carboxylic acid derivatives, including compounds similar to 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid, are recognized for their broad biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives employs various synthetic methods, providing a rich scaffold for the development of biologically active compounds. The literature highlights the significance of these compounds in heterocyclic chemistry and their applicability in medicinal chemistry, guiding many scientists in the field (Cetin, 2020).

Anticancer Applications

Research on a broad spectrum of synthesized compounds, including pyrazole derivatives, has demonstrated high tumor specificity with minimal toxicity to normal cells. These compounds, by modulating various biochemical pathways, have shown promise in the development of new anticancer drugs that offer higher efficacy and lower side effects compared to current treatments. This highlights the potential of pyrazole carboxylic acid derivatives in contributing significantly to the field of oncology (Sugita et al., 2017).

Enzyme Inhibition and Metabolic Regulation

Carboxylic acids, including derivatives of pyrazole carboxylic acid, have been explored for their inhibitory effects on various enzymes and metabolic processes. Understanding the mechanisms through which these compounds interact with biological systems can lead to the development of novel therapeutic agents for treating metabolic disorders. This research avenue is particularly relevant for compounds that show potential in regulating lipid and glucose metabolism, offering a pathway to address conditions such as diabetes and obesity (Jarboe et al., 2013).

Environmental Applications

Beyond their biological activities, pyrazole carboxylic acid derivatives have also been studied for their role in environmental remediation. These compounds, due to their structural properties, can interact with pollutants, facilitating their breakdown or removal from various environments. This aspect opens up an additional area of application for these compounds, highlighting their versatility and importance in both healthcare and environmental protection (Husain & Husain, 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for exposure. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXXJWZOTJPMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204556
Record name 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid

CAS RN

55983-75-0
Record name 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055983750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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